Dibutyltin maleate

Description

Historical Context and Evolution of Organotin Chemistry Research

The origins of organotin chemistry can be traced back to 1849 with Edward Frankland's isolation of diethyltin (B15495199) diiodide lupinepublishers.comlupinepublishers.comwikipedia.orgindexcopernicus.com. The field saw further development with Lowich's work in 1852 on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a point often considered the true beginning of organotin chemistry lupinepublishers.comlupinepublishers.comindexcopernicus.com. By the mid-1930s, hundreds of publications had appeared, with notable contributions from researchers like Krause, Kraus, and Kozeshkov lupinepublishers.comlupinepublishers.comindexcopernicus.com. A significant revival occurred with the discovery of industrial applications, particularly as PVC stabilizers, driven by the work of scientists such as van der Kerk and his colleagues lupinepublishers.comlupinepublishers.comindexcopernicus.com. The understanding of organotin compounds deepened in the 1960s with the recognition of their capacity for hypercoordination, extending beyond the typical four bonds to tin lupinepublishers.comlupinepublishers.comwikipedia.orgindexcopernicus.com.

Significance of Dibutyltin (B87310) Maleate (B1232345) within Organotin Compound Research

Dibutyltin maleate (DBTM) emerged as one of the first commercially successful organotin stabilizers for PVC, noted for its effectiveness in preventing degradation and yellowing lupinepublishers.comlupinepublishers.comepa.gov. Its introduction, alongside compounds like dibutyltin dilaurate, marked a key advancement in polymer technology, enabling PVC to be processed and used in a wide range of applications lupinepublishers.comlupinepublishers.com. The significance of this compound within organotin research stems from its historical importance as a PVC stabilizer and its continued relevance in studies exploring the mechanisms of polymer stabilization and the development of new materials lupinepublishers.comlupinepublishers.comresearchgate.net. Research has also investigated its behavior under various conditions, such as its conversion in simulated gastric environments umweltbundesamt.at.

Scope and Objectives of Contemporary Academic Investigations on this compound

Contemporary academic investigations involving this compound encompass several key areas. Research continues into its role and efficacy as a thermal stabilizer in various polymer systems, including PVC and alkyd coatings researchgate.netscispace.com. Studies explore its synthesis and incorporation into novel polymeric structures, such as copolymers with monomers like styrene (B11656) and butyl acrylate (B77674), to develop new materials with tailored properties researchgate.netnih.gov. Furthermore, this compound is being investigated for its catalytic activity in organic reactions, such as the synthesis of carbamates through transcarbamoylation organic-chemistry.org. Recent research also delves into the interaction of dibutyltin compounds, including this compound, with biological receptors like PPARγ and RXRα, contributing to a broader understanding of their cellular effects frontiersin.orgnih.gov. The development and application of analytical techniques, such as Surface-Enhanced Raman Scattering (SERS), for detecting and quantifying this compound in various matrices, including food simulants, is also an area of ongoing research unizar.es. The study of its hydrolysis products under specific conditions remains relevant for understanding its environmental fate and interactions umweltbundesamt.at.

Contemporary academic research on this compound aims to:

Elucidate the precise mechanisms by which it confers thermal stability to polymers.

Synthesize and characterize new copolymers and materials incorporating this compound, exploring their potential applications. researchgate.netnih.gov

Investigate its catalytic properties in various chemical transformations. organic-chemistry.org

Study its interactions with biological systems at a molecular level. frontiersin.orgnih.gov

Develop and refine analytical methods for its detection and quantification. unizar.es

Understand its transformation and fate in different environments. umweltbundesamt.at

These objectives highlight the continued academic interest in this compound, moving beyond its traditional applications to explore its fundamental chemical properties and potential in new scientific domains.

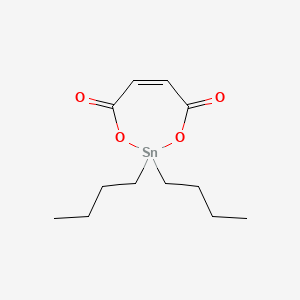

Structure

2D Structure

Properties

IUPAC Name |

2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBLRPRYYSJUCZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029599 | |

| Record name | Dibutyltin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

78-04-6, 53507-04-3 | |

| Record name | Dibutyltin maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyltin maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Characterization Methodologies for Dibutyltin Maleate

Established Synthetic Pathways and Mechanistic Considerations

Several methods exist for synthesizing dibutyltin (B87310) maleate (B1232345) and its related derivatives, primarily involving the reaction of dibutyltin oxide with maleic anhydride (B1165640) or through alternative routes.

Reaction of Dibutyltin Oxide with Maleic Anhydride

A common and established method for the synthesis of dibutyltin maleate involves the reaction between dibutyltin oxide (DBTO) and maleic anhydride. This reaction is typically carried out in an equimolar ratio of reactants. One approach describes grinding together dibutyltin oxide and maleic anhydride, optionally with heating up to 40 °C for a period of up to 24 hours to assist the reaction. google.com Higher temperatures can be used for shorter periods, but may lead to fusion of the mixture. google.com At around 40 °C, the product, this compound, is obtained as a white powder with a definite melting point of 134 °C, in contrast to the starting mixture which softens over a range. google.com Another method involves adding dibutyltin oxide and maleic anhydride to a reaction kettle and controlling the temperature between 60 to 70 °C with stirring for a condensation reaction. bdmaee.net The product is then dehydrated under reduced pressure and filtered. bdmaee.net The reaction can also be conducted in a solvent like THF at 50°C for 12 hours. researchgate.netgfzxb.org

The reaction between dibutyltin oxide and maleic anhydride is a condensation reaction, typically resulting in the formation of this compound and water as a byproduct. The maleic anhydride ring is opened during this process.

Alternative Synthetic Routes for this compound Derivatives

While the reaction with maleic anhydride is a primary route for the maleate form, alternative synthetic routes exist for preparing dibutyltin derivatives with different carboxylate ligands or modified structures. For instance, dibutyltin compounds can be synthesized by the condensation reaction of R mSnCl₄₋m with the acid or sodium salt of the desired functional groups. google.com Dibutyltin oxide itself can be produced by the reaction of dibutyltin dichloride with an aqueous solution of sodium hydroxide. bdmaee.netgoogle.com

Research also explores the synthesis of dibutyltin complexes with various ligands, such as those based on salen-like ligands or 5-fluorouracil (B62378) derivatives, which involve reacting dibutyltin oxide with the respective acidic compounds. nih.govmdpi.com These reactions often involve stirring the mixture in a solvent like toluene (B28343) at elevated temperatures. mdpi.com

Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Comprehensive characterization of this compound and its derivatives is achieved through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR)

NMR spectroscopy is a crucial tool for confirming the structure of this compound. ¹H NMR provides information about the hydrogen atoms in the molecule. For this compound, characteristic peaks are observed for the butyl groups and the maleate proton. A ¹H-NMR spectrum (in CDCl₃) of this compound shows peaks at δ 0.86 (triplet, -CH₂CH₂CH₂CH₃), δ 1.30–1.36 (multiplet, -CH₂CH₂CH₂CH₃), δ 1.65 (multiplet, -CH₂CH₂CH₂CH₃), δ 1.74 (triplet, -CH₂CH₂CH₂CH₃), and δ 6.22 (singlet, -CH=CH-). nih.gov

¹³C NMR spectroscopy provides insights into the carbon framework. The ¹³C-NMR spectrum (in CDCl₃) of this compound shows peaks at δ 13.60, 25.79, 26.54, 26.73 for the butyl carbons (-CH₂CH₂CH₂CH₃), δ 129.61 for the maleate vinyl carbons (-CH=CH-), and δ 175.01 for the carbonyl carbons (-C=O). nih.gov

¹¹⁹Sn NMR spectroscopy is particularly valuable for organotin compounds as it directly probes the chemical environment of the tin atom, providing information about its coordination number and geometry. Studies on dibutyltin(IV) complexes have shown ¹¹⁹Sn NMR signals that confirm the presence of tin centers and provide insights into their coordination geometry. For instance, two resonance peaks were observed in the ¹¹⁹Sn NMR spectrum of a dibutyltin(IV) complex at -285 and -466 ppm, confirming the presence of two tin centers.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by analyzing characteristic vibrational frequencies. The FT-IR spectrum of this compound shows characteristic peaks. nih.govnist.gov These include peaks at 2854, 2868, 2926, and 2958 cm⁻¹ assigned to C-H stretching (from both butyl and maleate groups), 1615 cm⁻¹ assigned to C=O stretching, and 1582 cm⁻¹ assigned to C=C stretching. nih.gov

Elemental Analysis and Chromatographic Purity Assessment

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and tin) in the synthesized compound. This data is compared with the calculated theoretical values for this compound to confirm its empirical formula and purity. researchgate.netnih.govresearchgate.net Elemental microanalyses are generally in good agreement with calculated values. nih.gov

Chromatographic techniques, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), are employed to assess the purity of the synthesized this compound and to identify any impurities. nih.govbdl.czgnest.org For example, the purity of prepared monomers like this compound can be checked by Thin Layer Chromatography (TLC) using an ethyl acetate (B1210297)/cyclohexane mixture as the eluent. nih.gov Gas chromatography coupled with element-specific detection is a common technique for the species selective analysis of organotin compounds in various matrices. gnest.org Significant amounts of dibutyltin were found to be released from a PVC sample stabilized with this compound during gas chromatography analysis at elevated temperatures. researchgate.net Gel Permeation Chromatography (GPC) is also used in the characterization of tin-containing copolymers synthesized using this compound, providing information about molecular weight and distribution. researchgate.netfigshare.com

NMR Spectroscopic Data for this compound (Example from Literature) nih.gov

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | CDCl₃ | 0.86 (t) | -CH₂CH₂CH₂CH₃ |

| 1.30–1.36 (m) | -CH₂CH₂CH₂CH₃ | ||

| 1.65 (m) | -CH₂CH₂CH₂CH₃ | ||

| 1.74 (t) | -CH₂CH₂CH₂CH₃ | ||

| 6.22 (s) | -CH=CH- | ||

| ¹³C NMR | CDCl₃ | 13.60 | -CH₂CH₂CH₂CH₃ |

| 25.79 | -CH₂CH₂CH₂CH₃ | ||

| 26.54 | -CH₂CH₂CH₂CH₃ | ||

| 26.73 | -CH₂CH₂CH₂CH₃ | ||

| 129.61 | -CH=CH- | ||

| 175.01 | -C=O | ||

| ¹¹⁹Sn NMR | -285, -466 (Example for a related complex) | Sn centers (specific to the complex studied) |

FTIR Spectroscopic Data for this compound (Example from Literature) nih.gov

| Wavenumber (cm⁻¹) | Assignment |

| 2854, 2868, 2926, 2958 | C-H stretching |

| 1615 | C=O stretching |

| 1582 | C=C stretching |

Other Advanced Characterization Techniques (e.g., Differential Scanning Calorimetry for copolymers)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique widely employed to study the thermal transitions of polymers, including copolymers involving organotin compounds like this compound. This method measures the heat flow to a sample as a function of temperature or time, providing insights into phenomena such as glass transition, melting, crystallization, and curing reactions.

In the context of copolymers synthesized with this compound, DSC has been utilized to characterize their thermal properties. For instance, copolymers synthesized from n-alkyl acrylates and this compound have been characterized by DSC, among other techniques. These studies have shown that tin-containing copolymers can exhibit high crystallinity. The melting temperature of these copolymers was observed to decrease slightly with a decrease in molecular weight, while the crystallinity remained largely unchanged. acs.orgfigshare.com

This compound has also been used as a stabilizer in composites, and DSC has been applied to analyze the thermal properties of these materials. In poly(vinylidene chloride)/poly(butyl methacrylate) composites stabilized with this compound, DSC measurements were used to determine transition temperatures and melting points (Tm) of the samples. Each composite exhibited a glass transition temperature (Tg), another thermal transition denoted Tt, and a sharp Tm. kpi.ua

Studies on the copolymerization of organotin monomers, including this compound (DBTM), with monomers such as styrene (B11656) (ST) and butyl acrylate (B77674) (BA) have also employed DSC for characterization. researchgate.netmdpi.com DSC scans of these copolymers have revealed broad endothermic peaks in certain temperature ranges, which can be attributed to thermal transitions within the materials. For example, copolymers of DBTM and BA showed broad endothermic peaks between 55-75°C, while certain copolymers of DBTM and ST displayed a sharp signal around 70-72°C, indicative of crystalline domains, and a smaller endothermic peak around 100°C attributed to atactic polystyrene. researchgate.net

Furthermore, DSC has been used to investigate the kinetics and thermodynamics of polymerization reactions initiated by dibutyltin(IV) maleate (DBTML), a related compound, in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL). Non-isothermal DSC was found to be an effective technique to understand the behavior of the initiator. researchgate.netresearchgate.net The polymerization exotherms of ε-CL were observed to occur at lower temperatures with increasing initiator concentration. researchgate.net Kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) were determined from these DSC studies using methods like the isoconversional method and model fitting. researchgate.net

These examples highlight the utility of DSC as a crucial advanced characterization technique for understanding the thermal behavior, phase transitions, crystallinity, and polymerization kinetics of copolymers and polymer systems involving this compound or related organotin compounds.

Table 1: Illustrative Thermal Transition Data from DSC of Copolymers

| Material Type | DSC Observation | Temperature Range (°C) | Notes | Source |

| Copolymers of DBTM and BA | Broad endothermic peaks | 55-75 | Attributed to thermal transitions. | researchgate.net |

| Certain Copolymers of DBTM and ST | Sharp signal due to crystalline domains | 70-72 | Indicates presence of crystalline structures. | researchgate.net |

| Certain Copolymers of DBTM and ST | Small endothermic peak | ~100 | Attributed to atactic polystyrene. | researchgate.net |

| Copolymers of n-alkyl acrylates and this compound | Melting temperature (Tm) | Not specified | Decreases slightly with decreasing molecular weight. | acs.orgfigshare.com |

| Poly(vinylidene chloride)/Poly(butyl methacrylate) composites with this compound | Glass transition temperature (Tg), Thermal transition (Tt), Melting point (Tm) | Not specified | Multiple thermal events observed. | kpi.ua |

Note: Specific numerical data for Tg, Tt, and Tm for the acrylate copolymers and PVDC/PBMA composites were not consistently available in the provided snippets, but their characterization by DSC for these transitions was reported.

Research on Polymer Science and Material Applications of Dibutyltin Maleate

Dibutyltin (B87310) Maleate (B1232345) as a Polymeric Stabilizer for PVC Systems

Polyvinyl chloride (PVC) is a widely used polymer, but its inherent instability at processing temperatures and under exposure to light necessitates the inclusion of stabilizers. bdmaee.net Dibutyltin maleate is a prominent organotin stabilizer employed to mitigate the degradation of PVC, thereby enhancing its longevity and performance in various applications. bdmaee.netbdmaee.net

Mechanistic Investigations of Thermal and Photochemical Stabilization

The effectiveness of this compound as a PVC stabilizer stems from its ability to counteract the degradation processes initiated by heat and light. bdmaee.net Thermal degradation of PVC primarily involves dehydrochlorination, leading to the release of hydrogen chloride (HCl). bdmaee.netbdmaee.net This HCl acts as an autocatalyst, accelerating further degradation and causing discoloration and loss of mechanical properties. bdmaee.netbdmaee.net

This compound functions through several key mechanisms to inhibit this degradation:

HCl Scavenging: DBTM reacts with the liberated HCl, effectively neutralizing it and preventing the autocatalytic degradation cycle. bdmaee.netbdmaee.netbdmaee.netbdmaee.net This reaction typically involves the tin-carboxylate bond reacting with HCl to form a stable tin chloride and a maleate derivative. bdmaee.net The resulting tin-chlorine bond is less reactive than the chlorine atom in HCl. bdmaee.net

Replacement of Labile Chlorine Atoms: PVC chains contain labile chlorine atoms, particularly at defect sites. bdmaee.netbdmaee.net These labile chlorines are highly susceptible to thermal decomposition. bdmaee.net DBTM can undergo nucleophilic substitution reactions with these labile chlorine atoms, replacing them with more stable groups (such as tin-oxygen or tin-sulfur groups), thus enhancing the stability of the polymer chain. bdmaee.netupupstars.commdpi.comuq.edu.au

Absorption of UV Radiation: The maleate portion of the DBTM molecule can absorb ultraviolet (UV) radiation. bdmaee.net This absorption helps to protect the PVC from UV-induced degradation by dissipating the energy as heat, although this is considered a secondary effect compared to its heat stabilization properties. bdmaee.netbdmaee.net

Diels-Alder Reaction: Some studies suggest that the maleate moiety's dienophilic properties allow it to react with the conjugated double bond systems that form during PVC dehydrochlorination through a Diels-Alder addition. mdpi.comadditives-pvc.com This reaction disrupts the formation of long polyene sequences, which are responsible for the discoloration of PVC. mdpi.comadditives-pvc.com

Free Radical Scavenging: DBTM can also scavenge free radicals generated during PVC degradation, preventing chain scission and crosslinking. bdmaee.net

Role in PVC Degradation Mitigation and Longevity Enhancement

By engaging in the mechanisms described above, this compound effectively mitigates PVC degradation. Its ability to scavenge HCl and replace labile chlorine atoms directly inhibits the chain reaction of dehydrochlorination, which is the primary cause of thermal degradation. bdmaee.netbdmaee.net The prevention of conjugated polyene formation through reactions with the maleate group also significantly improves the color stability of PVC, reducing yellowing or browning. bdmaee.netmdpi.com

Polymeric this compound Derivatives in PVC Thermal Stability

Beyond the monomeric form, polymeric thermal stabilizers incorporating this compound have been synthesized and investigated for their effect on PVC thermal stability. These polymeric derivatives are typically prepared through radical solution polymerization, using this compound as a comonomer along with other monomers like styrene (B11656) or maleimide (B117702) derivatives. researchgate.netscientific.net

Research has shown that these polymeric organotin stabilizers can also effectively improve the thermal stability of PVC. researchgate.netscientific.net For instance, polymeric stabilizers synthesized from this compound and styrene have demonstrated efficacy in enhancing PVC's resistance to thermal degradation. researchgate.net The incorporation of this compound into a polymer chain can influence its compatibility with the PVC matrix and the accessibility of the stabilizing moieties to the degradation sites. Studies comparing polymeric dioctyltin (B90728) maleate with other maleic anhydride (B1165640) derivatives have also been conducted to evaluate their stabilizing effects on PVC. scientific.netresearchgate.net

Catalytic Roles in Polymerization Processes

This compound is not only utilized as a stabilizer but also exhibits catalytic activity in certain polymerization reactions.

This compound as an Initiator in Ring-Opening Polymerization (e.g., ε-caprolactone)

Dibutyltin(IV) maleate has been successfully employed as an initiator in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL). researchgate.netsemanticscholar.orgresearchgate.net This polymerization can be carried out under solvent-free conditions. researchgate.net

Research has investigated the kinetics and mechanism of ε-CL ROP initiated by this compound. researchgate.netresearchgate.net Studies using techniques like non-isothermal differential scanning calorimetry (DSC) have been used to determine the polymerization performance and analyze the kinetics. researchgate.netresearchgate.net The mechanism is often described as a coordination-insertion mechanism, where the tin center coordinates with the monomer, and insertion into the Sn-O bond of the initiator occurs, leading to chain growth. researchgate.netresearchgate.net

The effectiveness of this compound as an initiator in the synthesis of poly(ε-caprolactone) (PCL) has been studied, including the influence of initiator concentration on the polymerization rate and the molecular weight of the resulting polymer. researchgate.net Cyclic tin(IV) macroinitiators based on ε-caprolactone and dibutyltin(IV) maleate have also been developed and shown to initiate the polymerization of ε-CL. researchgate.net

Free Radical Copolymerization Studies with Organotin Monomers

This compound can participate in free radical copolymerization reactions as an organotin monomer. researchgate.netnih.govnih.gov Copolymerization with other monomers allows for the synthesis of polymers containing this compound units within the polymer backbone or as pendant groups.

Studies have explored the free radical copolymerization of this compound with various comonomers, such as styrene (ST) and butyl acrylate (B77674) (BA). researchgate.netnih.govnih.gov These copolymerizations are typically carried out in solution using radical initiators like benzoyl peroxide. nih.gov

Research in this area focuses on synthesizing and characterizing these organotin-containing copolymers. Techniques such as elemental analysis, FTIR, 1H-NMR, and 13C-NMR spectroscopy are used to confirm the structure and composition of the synthesized copolymers. researchgate.netnih.govnih.gov Determination of monomer reactivity ratios is also a key aspect of these studies, providing insights into the relative reactivity of this compound compared to the comonomer during the copolymerization process. researchgate.netnih.gov

Copolymers containing organotin moieties, including those derived from this compound, have been investigated for various applications, such as heat and light stabilizers in PVC, antifouling agents, and biocides. researchgate.netnih.gov The incorporation of the organotin group imparts specific properties to the copolymer, making them suitable for these specialized uses.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16684310 uni.lu |

| ε-caprolactone | 10401 wikipedia.orgfishersci.nochembeez.comfishersci.fi |

| Vinyl chloride | 6338 uni.luiiab.menih.govnih.gov |

| Polyvinyl chloride (PVC) | 3080734 fishersci.ie |

Data Tables

While specific quantitative data tables were not consistently available across the search results for direct inclusion, the research findings can be summarized qualitatively:

Table 1: Mechanistic Contributions of this compound to PVC Stabilization

| Mechanism | Description | Effect on PVC Degradation |

| HCl Scavenging | Reacts with and neutralizes HCl released during thermal degradation. | Prevents autocatalytic dehydrochlorination. bdmaee.netbdmaee.netbdmaee.netbdmaee.net |

| Replacement of Labile Chlorine | Substitutes unstable chlorine atoms on the PVC chain with more stable groups. | Enhances polymer chain stability. bdmaee.netupupstars.commdpi.comuq.edu.au |

| UV Absorption | Maleate moiety absorbs UV radiation. | Protects against UV-induced degradation (secondary effect). bdmaee.netbdmaee.net |

| Diels-Alder Reaction | Maleate group reacts with conjugated double bonds formed during degradation. | Inhibits discoloration. mdpi.comadditives-pvc.com |

| Free Radical Scavenging | Captures free radicals generated during degradation. | Prevents chain scission and crosslinking. bdmaee.net |

Table 2: this compound in Polymerization

| Role in Polymerization | Polymerization Type | Example Monomer | Key Finding |

| Initiator | Ring-Opening Polymerization | ε-caprolactone | Successfully initiates ROP of ε-CL, including under solvent-free conditions. researchgate.netsemanticscholar.orgresearchgate.net |

| Monomer | Free Radical Copolymerization | Styrene, Butyl acrylate | Can be copolymerized to form organotin-containing polymers with potential stabilizing or biocidal properties. researchgate.netnih.govnih.gov |

Latent Catalysis in Polyurethane Synthesis

In the synthesis of polyurethanes (PUs), catalysts are essential to accelerate the reaction between isocyanates and hydroxyl or amino groups, a process that would otherwise be too slow for many industrial applications. nih.gov While rapid curing is often desired, a long pot life (the time a multi-component system remains liquid and workable after mixing) is also crucial for practical processing. This presents a need for latent, or delayed-action, catalysts that exhibit low activity initially but become highly reactive under specific conditions, such as elevated temperature. nih.gov

This compound has been investigated as a reactive tin catalyst for developing such latent catalytic systems in polyurethane synthesis. One approach involves copolymerizing this compound with monomers like n-alkyl acrylates through conventional free radical polymerization. nih.gov This process yields tin-containing crystalline copolymers that function as latent catalysts. nih.gov These crystalline copolymers demonstrate good latency at lower temperatures (e.g., 30 °C), where their catalytic activity is minimal, thus providing a sufficient pot life. nih.gov Upon reaching a specific trigger temperature, typically above their melting point, the catalytic activity significantly increases, leading to rapid curing of the polyurethane system. nih.gov

Research indicates that the catalytic performance and latency of these crystalline copolymers are influenced by factors such as their particle size and molecular weight. nih.gov Studies on polyurethane adhesives utilizing these copolymeric latent catalysts have shown comparable final properties to those catalyzed by traditional catalysts like dibutyltin dilaurate and this compound, while offering the advantage of delayed reactivity. nih.gov Organotin compounds, including this compound, are known to effectively promote the preferred reaction between isocyanates and diols over side reactions with water, contributing to the control and efficiency of polyurethane formation.

Applications in Coatings and Sealant Formulations

This compound plays a pivotal role as both a catalyst and stabilizer in various coating and sealant formulations. Its inclusion in these materials enhances their performance characteristics and longevity by influencing curing processes and providing protection against environmental degradation. By accelerating cross-linking reactions, DBTM facilitates the transformation of liquid formulations into durable, solid barriers. Beyond its catalytic function, it contributes to the thermal stability, weatherability, and color retention of coatings. In industrial coatings, it can improve adhesion and scratch resistance. The stabilizing properties of this compound help maintain the integrity of sealant materials by preventing premature degradation caused by exposure to factors such as UV radiation, moisture, or oxygen.

Curing Agent Mechanisms in High-Performance Sealants

This compound, often referred to in this context as dibutyltin mono-n-butyl maleate in some sources, functions as a curing agent in the formulation of high-performance sealants. Its primary mechanism involves accelerating the cross-linking reactions within the polymer matrix of the sealant. This catalytic activity leads to a significant reduction in the time required for the sealant to cure and develop its final properties. The accelerated curing is achieved while simultaneously helping to maintain essential characteristics such as flexibility and adhesion. Ultimately, this catalytic action is crucial in transforming the liquid sealant into a robust, solid barrier capable of protecting surfaces from moisture, air, and other environmental elements. This compound is recognized as a condensation or hardening catalyst in curable sealant and adhesive compositions, performing a similar role to other organotin catalysts like dibutyltin dilaurate and dibutyltin diacetate in promoting efficient curing.

Corrosion Protection Mechanisms in Ship Construction

In the context of ship construction, the protection of structural materials from corrosion is paramount due to the highly corrosive nature of the marine environment. While various methods are employed for corrosion protection, including the use of corrosion-resistant materials and cathodic protection, protective coatings play a significant role. This compound, sometimes referred to as monobutyl maleate this compound in discussions of shipbuilding applications, is favored in this industry for its contribution to corrosion resistance.

Toxicological Research and Mechanistic Studies of Dibutyltin Maleate

Endocrine Disrupting Properties and Nuclear Receptor Interactions

Research indicates that dibutyltin (B87310) compounds, including dibutyltin maleate (B1232345), exhibit endocrine-disrupting properties, primarily through their interactions with nuclear receptors such as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Retinoid X Receptor Alpha (RXRα). These receptors play crucial roles in regulating various physiological processes, including adipogenesis, lipid metabolism, and inflammation. nih.gov

Agonistic Activity towards Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Dibutyltin maleate has been identified as a partial agonist of PPARγ. Studies using reporter gene assays in HeLa cells have shown that this compound can activate PPARγ transcriptional activity. nih.govresearchgate.netnih.gov The magnitude of this activation has been observed to be comparable to that of tributyltin chloride, another organotin compound known for its endocrine-disrupting effects. nih.gov The agonistic activity of dibutyltin compounds towards PPARγ appears to involve interaction with Cysteine 285 in the ligand-binding pocket of the receptor, as a mutation at this site has been shown to abrogate their activity. nih.govresearchgate.net

PPARγ Transcriptional Activation by Organotins in HeLa Cells

| Compound | Fold Activation (relative to vehicle) | Agonist Type |

| Vehicle (DMSO) | 1.00 | - |

| Tributyltin Chloride | 2.63 ± 0.21 | Partial |

| Dibutyltin Diacetate | 2.25 ± 0.55 | Partial |

| Dibutyltin Dichloride | 7.50 ± 0.84 | Partial |

| Dibutyltin Dilaurate | 1.91 ± 0.36 | Partial |

| This compound | 2.61 ± 0.49 | Partial |

| Rosiglitazone (B1679542) (10 μM) | Reference Full Agonist | Full |

Note: Data are representative findings from reporter gene assays in HeLa cells co-transfected with GAL4-PPARγ and a responsive element fused to a luciferase reporter gene. nih.govresearchgate.netresearchgate.net

Retinoid X Receptor Alpha (RXRα) Agonism and Related Signaling Pathways

While this compound is a partial agonist of PPARγ, research indicates that its activity towards Retinoid X Receptor Alpha (RXRα) may differ compared to other dibutyltin compounds. Studies have shown that dibutyltin dichloride and dibutyltin dilaurate act as partial RXRα agonists. nih.govresearchgate.net Tributyltin chloride, in contrast, has been described as a full agonist of RXRα. nih.gov RXRα forms heterodimers with various nuclear receptors, including PPARγ, and these heterodimers play significant roles in metabolic regulation. embopress.orgmdpi.com Activation of the RXRα-PPARγ heterodimer by organotins like tributyltin chloride has been shown to promote adipocyte differentiation. embopress.org While the direct agonistic activity of this compound on RXRα is less emphasized in current findings compared to other dibutyltins, its interaction with PPARγ, which often heterodimerizes with RXRα, suggests its potential involvement in related signaling pathways. nih.govresearchgate.netembopress.org

Impact on Adipogenesis and Lipid Metabolism in Cellular Models

This compound has been shown to induce adipogenesis in cellular models, such as 3T3-L1 preadipocytes. nih.govresearchgate.netnih.gov This effect, observed with several dibutyltin compounds, leads to increased intracellular lipid accumulation. nih.govresearchgate.net The adipogenic effect of dibutyltins, including this compound, appears to be dependent on PPARγ activation, as the presence of a specific PPARγ antagonist has been shown to reduce fat accumulation. nih.govresearchgate.netnih.gov Furthermore, exposure to dibutyltins has been linked to the expression of adipogenic markers such as Fabp4, Adipoq, and Glut4, although the induction may be less pronounced compared to potent agonists like rosiglitazone or tributyltin chloride. nih.govresearchgate.net These findings highlight the potential of this compound to interfere with lipid metabolism and adipocyte differentiation through nuclear receptor-mediated pathways. nih.govresearchgate.netresearchgate.netomet-endojournals.ru

Immunotoxicity and Hematological Effects Research

Dibutyltin compounds are known to exhibit immunotoxic properties. europa.eutcichemicals.comscbt.comontosight.ai Research in this area has focused on their effects on the immune system, including the induction of thymic atrophy and modulation of inflammatory responses. europa.euresearchgate.netnih.gov

Thymic Atrophy and Immunodeficiency Induction

Dibutyltin compounds, including this compound (implied through studies on dibutyltins generally), have been shown to induce thymic atrophy in experimental models. europa.euresearchgate.netnih.gov This effect is characterized by a reduction in thymus weight and depletion of thymic lymphoblasts. researchgate.netnih.gov Studies in rats have demonstrated dose-related thymus atrophy following exposure to dibutyltin compounds. europa.eu The mechanism underlying this atrophy is believed to involve a selective action on thymic lymphoblasts. nih.gov While tributyltin-induced thymic atrophy has been linked to apoptosis, studies suggest that dibutyltin itself may not significantly stimulate apoptosis in isolated thymocytes, indicating potentially different mechanisms contributing to the atrophy induced by different organotin species. nih.gov The resulting thymic atrophy can lead to immunodeficiency due to the impaired development of T-lymphocytes. nih.gov

Effects on Inflammatory Gene Expression in Adipocytes and Macrophages

This compound has been investigated for its effects on inflammatory gene expression, particularly in the context of adipocytes and macrophages. Studies have shown that this compound can influence the expression of pro-inflammatory genes in these cell types. nih.govresearchgate.netnih.gov In 3T3-L1 adipocytes, this compound, along with other dibutyltins, has been observed to inhibit the expression of certain pro-inflammatory genes, such as Vcam1, Dcn, Fn1, S100a8, and Lgals9. nih.govresearchgate.netnih.gov The inhibitory effect was described as moderate compared to the stronger repression seen with tributyltin chloride. nih.gov While some research suggests this compound may exhibit inflammation-inducing behavior in adipocytes and macrophages researchgate.net, other studies indicate a partial anti-inflammatory effect in cell culture models by repressing inflammatory response-related genes in adipocytes and, to a lesser extent, affecting TNFα expression in macrophages. nih.govresearchgate.netnih.govmedsci.org These findings suggest a complex role for this compound in modulating inflammatory responses in metabolic and immune cells.

Inhibition of Inflammatory Gene Expression in 3T3-L1 Adipocytes by Organotins

| Compound | Effect on Inflammatory Genes (e.g., Vcam1, Dcn, Fn1, S100a8, Lgals9) | Magnitude of Effect |

| Vehicle (DMSO) | Baseline | - |

| Rosiglitazone (0.1 μM) | Repression | Strong |

| Tributyltin Chloride (0.1 μM) | Repression | Strong |

| Dibutyltin Diacetate (0.1 μM) | No significant effect | None |

| Dibutyltin Dichloride (0.1 μM) | Repression | Moderate |

| Dibutyltin Dilaurate (1 μM) | Repression | Moderate |

| This compound (0.1 μM) | Repression | Moderate |

Note: Data are based on observed effects on gene expression levels in differentiated 3T3-L1 cells. nih.govresearchgate.net

Genotoxicity and Mutagenicity Assessments

Assessments of the genotoxic and mutagenic potential of this compound and related dibutyltin compounds have been conducted using both in vitro and in vivo study designs.

In Vitro Genotoxicity Studies

In vitro tests have indicated mutagenic effects associated with this compound cdhfinechemical.com. While standard Ames assays using Salmonella typhimurium did not show mutagenicity for dibutyltin compounds, including DBTM, other in vitro studies utilizing DBTC have provided evidence of mutagenic or clastogenic effects oecd.orgcanada.cawho.int. These effects were observed in various assays, such as the SOS chromotest, Rec-assay, HGPRT assay, and chromosomal aberration tests, both with and without metabolic activation oecd.orgwho.int.

In Vivo Mutagenicity Assessments

This compound is classified as being suspected of causing genetic defects cdhfinechemical.comtcichemicals.comoxfordlabchem.comlookchem.com. In vivo studies, such as mouse micronucleus assays using DBTC, have shown mixed results. One study did not find clastogenic effects, while another reported clastogenicity at a dose that also resulted in some lethality, suggesting a potential for in vivo clastogenic effects oecd.org. Additionally, dibutyltin sulfide (B99878) has been reported to increase the incidence of chromosomal aberrations in the bone marrow cells of rats in vivo who.int.

Developmental and Reproductive Toxicology Research

Investigations into the developmental and reproductive toxicity of this compound and related dibutyltin compounds have identified potential risks to developing organisms and reproductive function.

Teratogenic Potential and Critical Developmental Stages

This compound has been reported to exhibit teratogenic effects in rats following oral administration who.intniph.go.jpniph.go.jp. Studies focusing on DBTC, a primary hydrolysis product of DBTM, have helped to identify critical periods of susceptibility during development. Research in rats indicates that gestation day 8 is a particularly sensitive period for the teratogenic effects of DBTC who.intniph.go.jpniph.go.jpniph.go.jp. The types of malformations induced by various dibutyltin compounds, including DBTM, have been noted to be similar, suggesting that the dibutyl group plays a significant role in their teratogenicity who.intniph.go.jp. Observed malformations in rat studies with DBTC have included craniofacial malformations, ankyloglossia, and cleft jaw oecd.orgniph.go.jpniph.go.jpscbt.com.

Effects on Fertility and Reproductive Parameters

This compound is classified with hazard statements indicating that it may damage fertility or the unborn child cdhfinechemical.comtcichemicals.comoxfordlabchem.comlookchem.commubychem.com. A reproduction/developmental toxicity screening test conducted with DBTC in rats revealed adverse effects on reproductive parameters and offspring development. These effects included decreased absolute and relative thymus weights in parental animals (dams) and, at higher dose levels, treatment-related increases in post-implantation losses, stillborn pups, and pup mortality, as well as decreased pup weights and an increased number of runts oecd.org.

Comparative Toxicological Analysis with Other Organotin Compounds

Organotin compounds, characterized by a tin atom covalently bonded to one or more organic groups, exhibit diverse toxicological profiles influenced by the number and nature of the organic substituents europa.eunih.gov. This compound (DBTM) belongs to the class of disubstituted organotins europa.eu. Comparative toxicological analysis often involves examining the effects of DBTM alongside other organotin compounds, such as tributyltin (TBT), dibutyltin (DBT) derivatives with different ligands (e.g., dibutyltin diacetate, dibutyltin dichloride, dibutyltin dilaurate), and dioctyltin (B90728) (DOT) compounds europa.eunih.gov. These comparisons help elucidate the role of molecular structure and metabolic fate in determining toxicity.

Structure-Activity Relationships in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental in toxicology to understand how variations in a chemical compound's structure influence its biological activity and toxicity automate.videoresearchgate.net. For organotin compounds, the number and type of organic groups attached to the tin atom significantly impact their biological interactions europa.eu.

Research indicates that dibutyltin compounds, including DBTM, can act as partial agonists for nuclear receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and RXRα (Retinoid X Receptor alpha) nih.gov. This is a key area of investigation in understanding their potential to induce effects like adipogenesis (fat cell formation) nih.gov. Studies comparing DBTM with other dibutyltin compounds like dibutyltin diacetate, dibutyltin dichloride, and dibutyltin dilaurate have shown variations in their potency in activating PPARγ and RXRα nih.gov. For instance, dibutyltin dichloride was observed to be more efficient in inducing PPARγ transcriptional activity compared to DBTM, dibutyltin diacetate, and dibutyltin dilaurate in certain cell-based assays nih.gov.

The interaction of organotins with PPARγ appears to involve binding to the ligand-binding pocket, with the tin atom potentially interacting ionically with specific amino acid residues, such as Cys285 nih.gov. Mutation of this cysteine residue has been shown to abrogate the agonistic activity of dibutyltin compounds, highlighting the importance of this interaction in their mechanism of action nih.gov.

While tributyltin chloride is known as a full agonist of RXRα, dibutyltin compounds like dibutyltin dichloride and dibutyltin dilaurate have been identified as partial RXRα agonists nih.gov. The agonistic activity of DBTM on RXRα was also investigated, showing it to be a partial agonist at higher concentrations nih.gov.

These findings suggest that subtle differences in the ligands attached to the dibutyltin moiety can influence the extent of their interaction with nuclear receptors, contributing to variations in their biological effects.

Metabolite Formation and Toxicity of Gastric Hydrolysis Products

The metabolic fate of this compound, particularly under physiological conditions like those in the gastrointestinal tract, is crucial for understanding its toxicity. Studies investigating the simulated gastric hydrolysis of DBTM have shown that it can undergo conversion europa.euumweltbundesamt.at.

Simulated gastric hydrolysis experiments have demonstrated that DBTM is rapidly hydrolyzed europa.eu. One significant hydrolysis product identified is dibutyltin dichloride (DBTC) europa.euumweltbundesamt.at. The hydrolysis of DBTM to DBTC and the corresponding ligand (maleic acid) has been reported to be rapid, with a high percentage of hydrolysis occurring within a short timeframe europa.eu. The half-life of DBTM under simulated gastric hydrolysis conditions has been estimated to be less than 0.5 hours europa.eu.

The formation of DBTC as a gastric hydrolysis product is toxicologically significant because DBTC is considered a putative toxophore for many dibutyltin compounds administered orally nih.goveuropa.eu. This suggests that the toxicity observed following oral exposure to DBTM may, at least in part, be attributed to the formation of DBTC in the stomach nih.goveuropa.eu.

Comparative studies involving other dibutyltin compounds, such as dibutyltin dilaurate (DBTL) and dibutyltin oxide (DBTO), have also shown hydrolysis to DBTC under simulated gastric conditions, although the rates may vary europa.eu. However, it is important to note that not all dialkyltin derivatives readily hydrolyze to the dichloride toxophore; for example, dibutyltin bis(2-ethylhexyl thioglycolate) (DBTE) has been shown to hydrolyze to dibutyltin chloro-(2-ethylhexyl thioglycolate) (DBTEC) rather than DBTC under simulated gastric conditions nih.gov. This highlights that the nature of the ligand plays a critical role in determining the specific hydrolysis products formed and, consequently, the toxicological profile.

The rapid hydrolysis of DBTM to DBTC in the gastric environment provides a basis for considering DBTC as an appropriate surrogate for assessing the toxicity of DBTM following oral administration europa.eueuropa.eu.

Here is a summary of the hydrolysis of selected dibutyltin compounds under simulated gastric conditions:

| Compound | CAS Number | Hydrolysis Product(s) Under Simulated Gastric Conditions | Hydrolysis Rate/Half-life (Simulated Gastric Conditions) | Reference |

| This compound (DBTM) | 78-04-6 | Dibutyltin dichloride (DBTC), Maleic acid | Rapid, Half-life < 0.5 hours | europa.euumweltbundesamt.at |

| Dibutyltin dilaurate (DBTL) | 77-58-7 | Dibutyltin dichloride (DBTC), Laurate | Rapid, 87.8% after 2 hours, Half-life < 0.5 hours | europa.eu |

| Dibutyltin oxide (DBTO) | 818-08-6 | Dibutyltin dichloride (DBTC) | 87.3% after 4 hours, Half-life at 3.5 hours | europa.eu |

| Dibutyltin bis(2-ethylhexyl thioglycolate) (DBTE) | 10584-98-2 | Dibutyltin chloro-(2-ethylhexyl thioglycolate) (DBTEC) | Hydrolyzes, but not to DBTC | nih.gov |

Environmental Fate, Transport, and Ecotoxicological Studies

Degradation Pathways and Persistence in Environmental Media

The persistence of a chemical compound in the environment is determined by its susceptibility to degradation processes. For dibutyltin (B87310) maleate (B1232345), both biotic and abiotic factors play a role in its transformation in various environmental compartments.

Biotic and Abiotic Degradation Mechanisms

Degradation of organotin compounds, including dibutyltin maleate, involves the cleavage of the tin-carbon bond. This can occur through abiotic processes such as UV irradiation and chemical cleavage, as well as through biological processes. scbt.com In aquatic environments, for example, photochemical and biological processes can contribute to the degradation of organotin compounds. scbt.com Adsorption onto suspended particulate material followed by sedimentation is also a key removal process in water. scbt.com

Studies on the ready biodegradability of this compound have indicated that it is not readily biodegradable. In a manometric respiration test, the percentage degradation of this compound after 28 days of incubation was approximately 3%. europa.eu This did not exceed the pass level for ready biodegradability according to OECD Guideline 301F. europa.eu While specific data on the biotic degradation of this compound is limited, research on other dibutyltin compounds suggests that microbial degradation is possible, with fungi and other microorganisms capable of transforming dibutyltin (DBT) to monobutyltin (B1198712) (MBT). europa.eu

Abiotic hydrolysis can also contribute to the degradation of this compound. Under simulated gastric conditions (low pH), this compound has been shown to be hydrolysed. umweltbundesamt.at One study indicated that DBTM was quantitatively converted to bis(dibutylchlorotin) oxide dimer in a simulated gastric environment, although other potential metabolites like dibutyltin dichloride (DBTC) or dibutyltin oxide (DBTO) were not detected under the specific conditions. umweltbundesamt.at Another study suggested that under gastric conditions, DBTM was fully converted to DBTC and maleic acid with a half-life below 0.5 hours. umweltbundesamt.at Hydrolysis studies on dibutyl maleate (a related compound without the tin atom) show that degradation increases with increasing pH, with a half-life of approximately 96.3 hours at pH 7 and 20°C. europa.eu

Environmental Half-Lives and Stability Studies

Directly reported environmental half-lives specifically for this compound in various environmental media are limited in the provided search results. However, information on the stability and degradation of related dibutyltin compounds and dibutyl maleate can provide some insight.

Under simulated gastric conditions, this compound demonstrated a rapid hydrolysis with a half-life below 0.5 hours in one study. umweltbundesamt.at This suggests that in acidic environments, DBTM can be relatively quickly transformed. For dibutyl maleate, a half-life of 96.3 hours was observed at pH 7 and 20°C in water, indicating moderate stability under neutral conditions. europa.eu

Organotin compounds, in general, are known to be atmospherically degraded by photochemically-induced hydroxyl radicals, with half-lives for some dibutyltin compounds ranging from a few hours. oecd.org However, the specific atmospheric half-life for this compound was not found.

The classification of this compound as not readily biodegradable suggests that in environments where biodegradation is the primary degradation pathway, it may persist for longer periods. europa.eu

Bioaccumulation and Biotransformation in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the uptake and retention of a substance by an organism from its environment, while biotransformation involves the metabolic conversion of the substance within the organism. Organotin compounds, including dibutyltin derivatives, have been reported to bioaccumulate in the environment and exhibit toxic effects on aquatic life. ontosight.ai

Log BCF (Bioconcentration Factor) values can indicate the potential for bioaccumulation in aquatic organisms. For this compound, a log BCF of 2.0 has been reported, which generally indicates a low potential for bioaccumulation. oecd.org However, other dibutyltin compounds like dibutyltin oxide (DBTO) may have a higher potential for bioaccumulation, with a reported log BCF of 4.80. oecd.org

Studies on the biotransformation of organotin compounds suggest that metabolism can occur in organisms. inchem.org For instance, biotransformation of some triphenyl- and tricyclohexyltin compounds has been observed, and there is limited data suggesting methylation of tin by environmental organisms. inchem.org While specific details on the biotransformation pathways of this compound in aquatic and terrestrial organisms are not extensively detailed in the provided results, the general understanding for organotin compounds is that biotransformation, particularly in the liver of mammals, can occur. bahrainmedicalbulletin.com

Concentrations of monobutyltin and dibutyltin have been found in fish and molluscs in various locations, indicating uptake by aquatic biota. canada.ca Levels of DBT have also been reported in cultured fish products and bivalves. oecd.org

Ecotoxicity to Aquatic Life and Ecosystem Impacts

This compound is classified as toxic to aquatic life with long lasting effects. cdhfinechemical.comtcichemicals.commubychem.com Organotin compounds are generally known for their toxicity to aquatic organisms, with toxicity often increasing with the number of butyl groups attached to the tin atom, although exceptions exist. scbt.comcanada.ca

Effects on Marine Invertebrates and Fish Species

Studies have reported toxicity data for this compound on aquatic organisms. For Daphnia magna (Water flea), the static test EC50 is 0.21 mg/l. cdhfinechemical.commubychem.comoxfordlabchem.com For Danio rerio (zebra fish), the semi-static test LC50 is > 5.7 mg/l over 96 hours. cdhfinechemical.commubychem.comoxfordlabchem.com

While the LC50 for zebra fish is relatively high, indicating lower acute toxicity compared to some other substances, the EC50 for Daphnia magna suggests higher sensitivity in this invertebrate species. cdhfinechemical.commubychem.comoxfordlabchem.com

Research on other dibutyltin compounds provides further context for their impact on aquatic life. For example, the mosquito larva Culex pipiens is a sensitive freshwater organism to dibutyltin species, with a 24-h LC50 of 0.1 mg Sn/L. canada.ca The diatom Skeletonema costatum is a sensitive marine organism to organotin compounds, with a 72-h EC50 for growth reported. canada.ca

The toxicity of organotins to aquatic organisms is generally attributed to the R₄₋ₓSnˣ⁺ moiety. canada.ca this compound has been noted to be less toxic to red killifish (Oryzias latipes) in acute toxicity tests compared to some other dibutyltin compounds like dibutyltin oxide, diacetate, and dilaurate. canada.ca

The release of dibutyltin compounds into water bodies can negatively impact marine life, altering ecosystems and harming aquatic species. chemicalbull.com This includes potential endocrine changes, reproductive difficulties, and immune system deficiencies in marine organisms. chemicalbull.com

Influence on Microbial Communities

Information specifically on the influence of this compound on microbial communities is limited in the provided search results. However, organotin compounds in general can have effects on microbial activity and communities.

Research on other pollutants, such as dibutyl phthalate (B1215562) (DBP), a plasticizer, has shown that they can affect the activity, diversity, and heterogeneity of microorganisms in soil. nih.gov DBP was found to decrease the activity of certain enzymes while increasing others, and it influenced the utilization of different carbon sources by soil microorganisms. nih.gov

Given that this compound is used as a stabilizer in PVC, from which it may potentially leach into the environment as the material degrades, it is plausible that it could interact with microbial communities in soil and aquatic sediments. chemicalbull.com The fact that this compound is not readily biodegradable suggests that microbial communities may not efficiently break it down. europa.eu However, the specific effects of this compound on the structure, function, and diversity of microbial communities in various environmental compartments require further investigation.

Leaching and Release from Polymeric Materials into the Environment

This compound (DBTM) is primarily utilized as a heat stabilizer in polyvinyl chloride (PVC) polymers, particularly in rigid PVC applications such as pipes (B44673), fittings, siding, and profiles, as well as in some flexible PVC plastics and food-contact materials. diva-portal.orgrsc.orgbdmaee.netgnest.org While incorporated into the polymer matrix to enhance thermal stability during processing and use, DBTM and its degradation products can leach or migrate out of the material and into the surrounding environment. diva-portal.orgrsc.orgnih.govresearchgate.net This release is a significant pathway for organotin compounds to enter various environmental compartments, including landfill leachate, groundwater, surface waters, and potentially marine environments. diva-portal.orgnih.govresearchgate.netchemicalbull.com

The leaching and release of DBTM from polymeric materials are influenced by several factors, including the type of polymer, the concentration of the additive, temperature, contact medium, and the age and condition of the plastic product. nih.govresearchgate.netbyggemiljo.no For instance, organotin compounds are more readily released from PVC at temperatures above the polymer's glass transition temperature. nih.gov Contact with water or other media can facilitate the migration of additives from the polymer matrix. nih.govbyggemiljo.no In landfill environments, the leaching of organotin stabilizers from PVC plastics into the leachate phase is a focus of environmental concern due to the risk of further transport to ground and surface waters. diva-portal.org Studies conducted under simulated landfill conditions have investigated the leaching of organotin compounds from PVC. diva-portal.orgresearchgate.net

Research has shown that dibutyltin (DBT), a related dibutyltin species that can be present as an additive or formed from the hydrolysis of DBTM, can be released from PVC pipes into water. researchgate.net One study analyzing water samples that remained static in PVC pipes over several days detected initial levels of approximately 1 µg/L of DBT within 24 hours, with levels fluctuating over a 96-hour period. researchgate.net While this study focused on DBT rather than DBTM specifically, it highlights the potential for dibutyltin compounds to migrate from PVC materials into aqueous environments.

The migration of organotin compounds from food packaging materials, including PVC, has also been investigated. unizar.esresearchgate.net Studies using migration tests with food simulants have detected the presence of migrated this compound (DTM) from spiked PVC samples. unizar.esresearchgate.net Detection limits for DTM in such studies have been reported as low as 0.01 mg/L. unizar.esresearchgate.net It has been observed that the migration amount can be influenced by the contact matrix, with higher migration of related organotin compounds like tributyltin (TBT) occurring in slightly acidic conditions compared to DTM. researchgate.net Regulatory frameworks often specify permitted uses and migration limits for substances like DBTM in food contact materials, requiring testing to ensure compliance and minimize potential exposure through food. bdmaee.net

The presence of this compound in consumer plastic products has been confirmed, with concentrations up to approximately 5000 mg Sn per kg found in some hard and flexible consumer samples. rsc.org This indicates a significant reservoir of the compound within these materials that can potentially be released over time. rsc.org The release of additives like DBTM is an undesirable process environmentally, as it can lead to the exposure of living organisms to these compounds. nih.gov

While specific comprehensive data tables detailing the leaching rates of this compound from various polymeric materials under different environmental conditions were not extensively available in the provided search results, the research indicates that leaching is a known process. The rate and extent of release are complex phenomena dependent on the specific environmental conditions and the characteristics of the plastic material and the additive. nih.govresearchgate.netbyggemiljo.no

Advanced Analytical Methodologies for Dibutyltin Maleate Detection and Quantification

Air Sample Collection and Analysis

Assessing airborne concentrations of dibutyltin (B87310) maleate (B1232345) involves specialized sampling techniques followed by analytical procedures capable of quantifying the tin content, which serves as a proxy for the organotin compound.

Mixed Cellulose (B213188) Ester Filter Sampling

Airborne dibutyltin maleate can be collected by drawing a known volume of air through mixed cellulose ester (MCE) filters. osha.gov MCE filters, composed of a mixture of cellulose acetate (B1210297) and cellulose nitrate, are commonly used for aerosol sampling in industrial hygiene applications. skcinc.comskcltd.comskcinc.com They are hydrophilic, naturally low in metal background, and compatible with dilute acids and bases, making them suitable for collecting airborne metals and other particulates. skcinc.comskcltd.comskcinc.comhawachmembrane.com For this compound, a flow rate of 1-2 L/min for a total air volume of 200 L is recommended for sampling on a 0.8 micron MCEF filter. osha.gov

Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS) for Tin Quantification

Following collection on MCE filters, samples containing this compound are typically digested and analyzed by atomic absorption/graphite furnace (AA/HGF) to quantify the tin content. osha.govosha.gov This method focuses on the tin atom within the organotin structure. The analytical limit for this compound, expressed as tin (Sn), can be as low as 2.5 µg. osha.gov This is based on an analytical detection limit of 0.05 µg/mL for GFAAS analysis of this compound as Sn. osha.gov The sample preparation involves digesting the filter with concentrated sulfuric acid and hydrogen peroxide, followed by dilution with hydrochloric acid. osha.gov Working standards are prepared from a stock tin solution. osha.gov GFAAS is a widely used technique for determining total tin content in various matrices, including environmental samples. k-state.eduices.dkresearchgate.net

Determination in Polymeric Matrices and Environmental Samples

Analyzing this compound in complex matrices like polymers and environmental samples often requires techniques that can effectively extract, separate, and detect the organotin species.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Flame Photometric Detection (GC-FPD)

Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-flame photometric detection (GC-FPD) is a technique investigated for the determination of organotin compounds, including dibutyltin, in polymeric products like PVC. researchgate.netresearchgate.netnih.gov This method involves releasing organotins from the polymer matrix, often by dissolving the sample in a solvent like tetrahydrofuran (B95107) (THF), followed by hydrolysis and derivatization. researchgate.net HS-SPME uses a coated fiber to extract volatile or semi-volatile analytes from the headspace above the sample. researchgate.netresearchgate.net The collected organotin compounds are then desorbed in the GC injector and analyzed by GC-FPD, which is selective for phosphorus and sulfur but can also detect tin. researchgate.netresearchgate.netnih.govdntb.gov.ua This approach has shown good linearity and limits of quantitation for various butyltin and octyltin (B230729) compounds in PVC. researchgate.net

Micro-Liquid Chromatography-Electrospray-Ion Trap Mass Spectrometry (µ-LC-ES-ITMS) for Leached Organotins

Micro-liquid chromatography-electrospray-ion trap mass spectrometry (µ-LC-ES-ITMS) is an alternative method for the determination of organotins, particularly for analyzing leached compounds from materials like PVC pipes (B44673) and in environmental waters and biological tissues. researchgate.netchromatographyonline.comresearchgate.netepa.gov This technique combines the separation power of micro-LC with the sensitive and selective detection capabilities of ES-ITMS. epa.gov Sample preparation for aqueous samples can involve solid-phase extraction discs. epa.gov The method utilizes reversed-phase micro-LC and electrospray in positive ionization mode for detection. epa.gov A gradient elution program is typically used for chromatographic separation. epa.gov This method allows for the measurement of various butyltin and phenyltin species with subnanogram per liter detection limits in water. researchgate.net

Derivatization Techniques for Chromatographic Analysis

Derivatization is often a required step before analyzing organotin compounds by gas chromatography due to their low volatility. greenrivertech.com.twresearchgate.net This process converts the organotins into more volatile and thermally stable derivatives, making them suitable for GC separation. greenrivertech.com.twresearchgate.net Common derivatization reactions for organotin analysis include hydride generation and alkylation using Grignard reagents or sodium tetraethylborate (NaBEt₄). greenrivertech.com.twresearchgate.net Alkylation by the Grignard reaction, often involving methylation, ethylation, propylation, butylation, pentylation, or hexylation, is widely used to form stable tetra-alkyltin derivatives that are well-suited for GC separation. greenrivertech.com.tw Sodium tetraethylborate is also frequently used for ethylation, and this reaction can sometimes be performed in-situ, combining derivatization and simultaneous extraction, particularly for aqueous and sediment samples. researchgate.netpjoes.comlabrulez.com The choice of derivatization method can significantly impact the analytical results, and low yields or degradation during this step can lead to underestimation of organotin content. greenrivertech.com.twresearchgate.net

Data Table: Analytical Methods for Organotin Analysis

| Method | Sample Matrix | Key Technique(s) | Target Analytes (Examples) | Detection Limit (Examples) | Citation(s) |

| GFAAS | Air (collected on MCE filter) | Digestion, Graphite Furnace Atomic Absorption | This compound (as Sn) | 13 µg/m³ (reliable quantitation limit) osha.gov, 2.5 µg as Sn (analytical limit) osha.gov | osha.gov |

| HS-SPME-GC-FPD | Polymeric matrices (PVC), Water, Sediments | Headspace Solid-Phase Microextraction, GC-FPD | Butyltins (MBT, DBT), Octyltins (MOT, DOT) | 0.3-1.0 ng Sn mL⁻¹ (LOQ in PVC) researchgate.net, sub ng (Sn) L⁻¹ (in water) nih.gov, ng (Sn) kg⁻¹ (in sediments) researchgate.net | researchgate.net, nih.gov, researchgate.net, nih.gov |

| µ-LC-ES-ITMS | Water, Biological tissues | Micro-Liquid Chromatography, Electrospray, Ion Trap Mass Spectrometry | Butyltins (MBT, DBT, TBT), Phenyltins (MPT, DPT, TPT) | Subnanogram per liter (in water) researchgate.net | researchgate.net, chromatographyonline.com, researchgate.net, epa.gov |

| GC with Element-Specific Detection (General) | Various Environmental Matrices | Extraction, Derivatization, Gas Chromatography, Element-Specific Detection (e.g., FPD, AED, ICP-MS) | Various Organotins | Varies depending on method and analyte | gnest.org, gov.bc.ca, labrulez.com |

Method Validation and Performance Characteristics

The validation of analytical methods for this compound (DBTM) is crucial to ensure the reliability, accuracy, and precision of quantitative results. Various analytical techniques have been employed for the detection and quantification of organotin compounds, including DBTM, in different matrices. Method validation typically involves assessing parameters such as linearity, sensitivity (limit of detection and quantification), accuracy (trueness and recovery), and precision (repeatability and intermediate precision) europa.euresearchgate.net.

One method for the analysis of airborne this compound involves collection on mixed cellulose ester filters, followed by digestion and analysis using atomic absorption/graphite furnace. This method is described as a partially evaluated "stop-gap" method. The analytical limit for DBTM using this technique is reported as 2.5 µg as Sn, based on an analytical detection limit of 0.05 µg/mL for graphite furnace analysis of DBTM as Sn osha.gov.

Gas chromatography (GC), often coupled with detectors such as flame photometric detection (FPD), mass spectrometry (MS), or atomic emission detection (AED), is a widely used technique for organotin analysis gnest.orgresearchgate.net. Method validation studies for organotin compounds, including dibutyltin (DBT), in various matrices like sediments and biological samples have reported performance characteristics. For instance, a method for organotins in marine sediments using GC-MS provided detection limits, with the lowest reported LOD for TBT being 0.08 ng g⁻¹. Recoveries were also assessed gnest.org. Another GC-AED method for organotins released from PVC stabilized with this compound involved an optimized extraction procedure and aqueous phase derivatization. This method resulted in selective and reproducible determination of the organotin compounds researchgate.net.

High-performance liquid chromatography (HPLC), particularly coupled with tandem mass spectrometry (LC-MS/MS), has also been developed for the simultaneous determination of organotins, including dibutyltin (DBT), in matrices like food packaging. One LC-MS/MS method for organotins in plastic food packaging reported limits of detection (LOD) for DBT at 0.8 μg/kg and recoveries ranging from 68% to 113% with relative standard deviations (RSD) between 0.4% and 4.2% researchgate.net. Another LC-MS/MS method for organotins in food packaging achieved limits of quantification (LOQ) of 1 μg/kg, with satisfactory linearity (correlation coefficients >0.995) and mean trueness between 72.3% and 110.0% in various matrices researchgate.net. Intra-day precision was less than 14.1%, and inter-day precision was less than 18.2% researchgate.net.

Capillary electrophoresis-electrospray ionization-mass spectrometry has also been explored for sensitive and simultaneous determination of organotins in plastic food packaging and edible oils. This method reported low LODs ranging from 2 pg/mL to 50 pg/mL and good average recoveries between 80.27% and 108.52% at three spiked concentrations, with RSD less than 8.71% researchgate.net.

Validation of analytical methods for organotins in water samples using GC with MS detection has established performance requirements. For dibutyltin and other regulated organotin substances, laboratories must demonstrate method accuracy (average recovery) of 60-130% for Lab Control Samples or Certified Reference Materials at concentrations above ten times the MDL. Precision is required to be equal to or better than 30% RSD for these substances in clean matrix spikes at concentrations above ten times the MDL gov.bc.ca.

Research findings on the hydrolysis of this compound (DBTM) under simulated gastric conditions have also involved analytical techniques to quantify the conversion products, such as dibutyltin dichloride (DBTC). One study using GC-FPD found that the hydrolysis of DBTM to DBTC was rapid, with a calculated percentage of hydrolysis of 100.1% after 0.5 hours europa.eu. Another study using 119Sn-NMR analysis to investigate the conversion of DBTM in a simulated gastric environment estimated the limit of detection (LOD) at 3 mol% for DBTC umweltbundesamt.at.

The performance characteristics of various analytical methods for organotin compounds, which can include or be adapted for this compound analysis, are summarized in the table below based on available research findings.

| Analytical Technique | Matrix | Analyte(s) Covered (Examples) | Validation Parameter | Performance Characteristic(s) | Source |

| Atomic Absorption/Graphite Furnace | Airborne particulates | This compound (as Sn) | Analytical Limit | 2.5 µg as Sn | osha.gov |

| This compound (as Sn) | Detection Limit | 0.05 µg/mL (for graphite furnace analysis) | osha.gov | ||

| GC-MS | Marine Sediments | TBT, DBT, MBT | LOD | Lowest LOD for TBT: 0.08 ng g⁻¹ | gnest.org |

| LC-MS/MS | Plastic food packaging | TBT, TPT, DBT, DPT | LOD | DBT: 0.8 μg/kg | researchgate.net |

| TBT, TPT, DBT, DPT | Recovery | 68% - 113% | researchgate.net | ||

| TBT, TPT, DBT, DPT | Precision (%RSD) | 0.4% - 4.2% | researchgate.net | ||

| LC-MS/MS | Vegetables and fruits | Three OTPs (including DBT) | LOQ | 1 μg/kg | researchgate.net |

| Three OTPs (including DBT) | Linearity (R²) | >0.995 | researchgate.net | ||

| Three OTPs (including DBT) | Trueness | 72.3% - 110.0% | researchgate.net | ||

| Three OTPs (including DBT) | Intra-day Precision | <14.1% | researchgate.net | ||

| Three OTPs (including DBT) | Inter-day Precision | <18.2% | researchgate.net | ||

| Capillary Electrophoresis-ESI-MS | Plastic food packaging, edible oils | Organotins | LOD | 2 pg/mL - 50 pg/mL | researchgate.net |

| Organotins | Recovery | 80.27% - 108.52% | researchgate.net | ||